1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Catalog No.
S574162
CAS No.
65115-91-5
M.F
C12H8N2O
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

CAS Number

65115-91-5

Product Name

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

IUPAC Name

1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H

InChI Key

GGQHROHZSIPVQE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1

Synonyms

1,10-phenanthroline 5,6-oxide

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1

The exact mass of the compound 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (CAS 65115-91-5), commonly referred to as 1,10-phenanthroline-5,6-epoxide, is a highly reactive, bidentate nitrogen ligand precursor. Unlike the unfunctionalized parent 1,10-phenanthroline, this compound features a strained epoxide ring at the 5,6-position, providing a critical electrophilic handle for downstream modification [1]. In industrial and pharmaceutical procurement, it is primarily selected as a versatile building block for synthesizing 5-substituted and 5,6-disubstituted phenanthroline derivatives via nucleophilic ring-opening [2]. Its ability to undergo stereospecific trans-ring opening under mild conditions makes it an essential starting material for the fabrication of chiral asymmetric catalysts, luminescent lanthanide dopants, and low-toxicity metallodrugs [1].

Generic substitution with the parent 1,10-phenanthroline or the widely used oxidized analog, 1,10-phenanthroline-5,6-dione, fails to achieve the specific mono-functionalization required in many advanced material workflows [1]. The parent compound lacks reactive sites at the 5,6-positions, necessitating harsh, low-yield oxidation or halogenation steps to introduce functional groups. While 1,10-phenanthroline-5,6-dione is highly effective for condensing with diamines to form fused pyrazine or quinoxaline rings, it cannot undergo simple nucleophilic ring-opening to yield 5-alkoxy, 5-amino, or 5-thioether mono-substituted derivatives [2]. Buyers must procure the 5,6-epoxide specifically when the synthetic target requires stereospecific addition of O-, N-, or S-nucleophiles to produce functionalized ligands without forming fused heterocyclic systems [1].

Lewis Acid-Catalyzed Oxygen Nucleophile Ring Opening

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline undergoes highly efficient ring opening with oxygen nucleophiles (alcohols) when catalyzed by Yb(OTf)3, achieving yields of 81–99% [1]. In contrast, traditional Lewis acids like Mg(ClO4)2 or alumina, which are commonly used for nitrogen nucleophiles, fail to promote reactions with oxygen nucleophiles on this scaffold [1].

Evidence DimensionAlkoxy alcohol derivative yield
Target Compound Data81–99% yield (with Yb(OTf)3 catalyst)
Comparator Or BaselineNo reaction / failed promotion (with Mg(ClO4)2 or alumina)
Quantified Difference>80% yield improvement for O-nucleophiles
Conditions60–80 °C, 12–24 h, Yb(OTf)3 catalyst

Unlocks the procurement of optically active B-ring-functionalized 1,10-phenanthrolines critical for the design of chiral asymmetric catalysts.

Direct Amination via Stereospecific Epoxide Ring Opening

The epoxide ring of 1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline allows for direct, stereospecific trans-ring opening by secondary amines (e.g., diethylamine, piperidine) to form 5-amino-5,6-dihydro-6-hydroxy intermediates in 82–86% yields [1]. Subsequent dehydration yields fully aromatic 5-amino-1,10-phenanthrolines in 70–77% yield [1]. This specific mono-amination pathway is inaccessible using the comparator 1,10-phenanthroline-5,6-dione, which typically forms Schiff bases or fused rings rather than discrete 5-amino derivatives [2].

Evidence DimensionMono-amino phenanthroline synthesis pathway
Target Compound Data82–86% intermediate yield, 70–77% final aromatic yield
Comparator Or Baseline1,10-phenanthroline-5,6-dione (forms fused quinoxalines/Schiff bases)
Quantified DifferenceEnables high-yield mono-amination vs. obligate fused ring formation
ConditionsAmbient temperature, aqueous/amine mixture, followed by dehydration

Provides a reliable, high-yield synthetic route for buyers manufacturing custom 5-amino phenanthroline ligands for OLEDs and luminescent sensors.

In Vivo Toxicity Reduction in Platinum(II) Complex Formulation

When formulated into mononuclear platinum(II) complexes, the intact 5,6-epoxy-5,6-dihydro-1,10-phenanthroline ligand demonstrates potent antitumor activity while exhibiting significantly decreased hepatotoxicity, nephrotoxicity, and cardiotoxicity compared to conventional platinum-based chemotherapeutics [1]. The epoxide group also facilitates dynamic binding to Human Serum Albumin (HSA) at site II, improving the pharmacokinetic profile of the resulting metallodrug[2].

Evidence DimensionIn vivo organ toxicity (hepatotoxicity, nephrotoxicity)
Target Compound DataDecreased toxicity profile ([Pt(5,6-epoxy-1,10-phen)Cl2])
Comparator Or BaselineHigh off-target toxicity (conventional platinum drugs like cisplatin)
Quantified DifferenceSignificant reduction in off-target organ damage while maintaining anti-tumor efficacy
ConditionsIn vivo murine models (breast and colorectal cancer)

Essential for pharmaceutical procurement teams seeking lower-toxicity ligand scaffolds for next-generation platinum-based therapies.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Utilizing the epoxide's reactivity with oxygen nucleophiles (via Yb(OTf)3 catalysis) to produce enantiomerically pure alkoxy-phenanthroline ligands [1].

Development of Luminescent Lanthanide and Ruthenium Sensors

Leveraging the facile amination of the epoxide to create 5-amino-1,10-phenanthroline derivatives, which act as highly efficient antenna ligands for europium (OLEDs) or ruthenium (cation sensors) [2].

Design of Low-Toxicity Anticancer Metallodrugs

Incorporating the intact 5,6-epoxide phenanthroline ligand into platinum(II) or oxidovanadium(IV) complexes to maintain DNA-intercalating anti-tumor activity while reducing nephrotoxicity and improving Human Serum Albumin (HSA) binding [3].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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